molecular formula C20H17NO5S2 B2826411 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid CAS No. 487039-49-6

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

Cat. No.: B2826411
CAS No.: 487039-49-6
M. Wt: 415.48
InChI Key: QLPGPHPPKQZNJY-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid” has a molecular weight of 353.41 and a molecular formula of C15 H15 N O5 S2 . It is a racemic mixture .


Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached .


Physical and Chemical Properties Analysis

The compound has a logP value of 2.1372, a logD value of -0.7443, and a logSw value of -2.6233 . These values indicate the compound’s solubility and distribution characteristics in different phases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of thiazolidinone derivatives has been a focus of research due to their potent antibacterial and antifungal properties. For instance, studies have developed methods for synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating significant antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic potential against α-chymotrypsin enzyme S. Z. Siddiqui et al., 2014. Another study on thiazolidin-4-one and thiophene derivatives revealed promising antimicrobial properties, highlighting the versatility of thiazolidinone frameworks in combating microbial infections M. Gouda et al., 2010.

Chemiluminescence and Analytical Applications

Research has also delved into the chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes derived from thiazolidinone compounds, demonstrating their potential in analytical chemistry for detecting biological substances or reactions N. Watanabe et al., 2010.

Antihyperglycemic Evaluation

The antihyperglycemic activity of 2,4-thiazolidinedione derivatives has been investigated, with certain compounds showing promise in the treatment of diabetes. These studies suggest that specific substitutions on the aryl ring enhance the compound's efficacy in lowering blood glucose levels in diabetic models Ashwani Kumar et al., 2011.

In vitro and In vivo Anti-inflammatory Agents

Furthermore, thiazolidinone derivatives have been evaluated for their anti-inflammatory properties, showing significant activity in vitro and in vivo. This research suggests potential applications in developing new anti-inflammatory drugs, highlighting the compound's versatility in therapeutic applications A. P. Nikalje et al., 2015.

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-25-14-9-8-13(15(11-14)26-2)10-16-18(22)21(20(27)28-16)17(19(23)24)12-6-4-3-5-7-12/h3-11,17H,1-2H3,(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPGPHPPKQZNJY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.